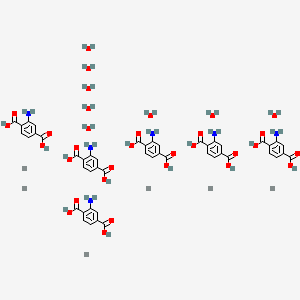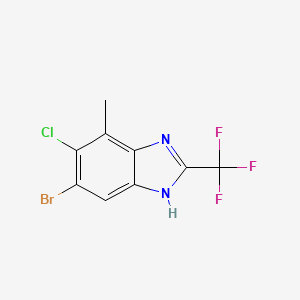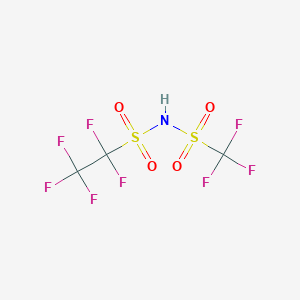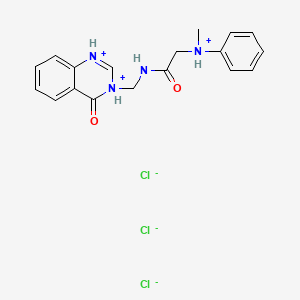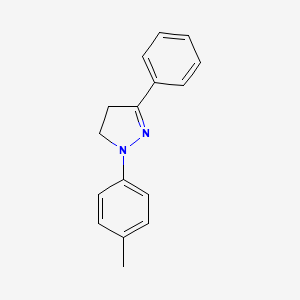
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride is a heterocyclic organic compound with the molecular formula C14H18Cl3N3 and a molecular weight of 334.7 g/mol This compound is known for its unique structure, which includes a pyridine ring attached to a tetrahydroquinoxaline moiety
準備方法
The synthesis of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves several steps. One common synthetic route includes the reaction of pyridine-4-carbaldehyde with 1,2-diaminobenzene under specific conditions to form the tetrahydroquinoxaline core. This intermediate is then treated with hydrochloric acid to yield the trihydrochloride salt . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
化学反応の分析
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of dihydroquinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific functional groups.
科学的研究の応用
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-Pyridin-4-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride can be compared with other similar compounds, such as:
1-Pyridin-2-ylmethyl-1,2,3,4-tetrahydroquinoxaline trihydrochloride: This compound has a similar structure but with the pyridine ring attached at a different position, leading to variations in its chemical properties and applications.
1-(4-Fluoro-benzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride: The presence of a fluorine atom in this compound introduces different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C14H18Cl3N3 |
|---|---|
分子量 |
334.7 g/mol |
IUPAC名 |
4-(pyridin-4-ylmethyl)-2,3-dihydro-1H-quinoxaline;trihydrochloride |
InChI |
InChI=1S/C14H15N3.3ClH/c1-2-4-14-13(3-1)16-9-10-17(14)11-12-5-7-15-8-6-12;;;/h1-8,16H,9-11H2;3*1H |
InChIキー |
QNFHKDSTTJRVHB-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC=NC=C3.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)

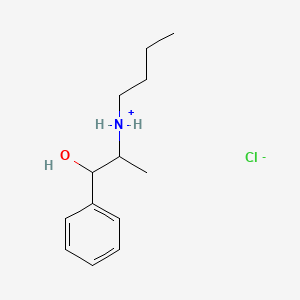
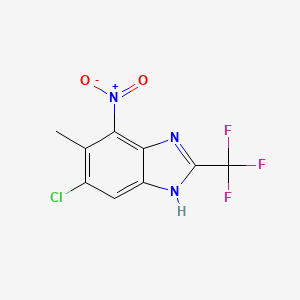

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

